3-Hydroxynortriptyline

Anticholinergic Receptor binding Side-effect profiling

Procure 3-Hydroxynortriptyline (Z-10-OH-NT) certified reference standard. Clinically mandated by LOINC 79161-6 for TDM and toxicity avoidance. Exhibits stereoselective pharmacology—E-isomer shows 1/18 anticholinergic activity of nortriptyline. Essential for CYP2D6 pharmacogenomic studies (3.3-fold NT/EHNT hydroxylation ratio difference). NOT substitutable with nortriptyline or other TCAs. For HPLC/LC-MS/MS method validation, ANDA impurity profiling, and PBPK modeling.

Molecular Formula C19H21NO
Molecular Weight 279.4 g/mol
Cat. No. B15295538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxynortriptyline
Molecular FormulaC19H21NO
Molecular Weight279.4 g/mol
Structural Identifiers
SMILESCNCCC=C1C2=CC=CC=C2CCC3=C1C=C(C=C3)O
InChIInChI=1S/C19H21NO/c1-20-12-4-7-18-17-6-3-2-5-14(17)8-9-15-10-11-16(21)13-19(15)18/h2-3,5-7,10-11,13,20-21H,4,8-9,12H2,1H3/b18-7-
InChIKeyDXTZQTSIXRYNQV-WSVATBPTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxynortriptyline for Research and Analytical Procurement: A Comparator-Based Overview of the Nortriptyline Active Metabolite


3-Hydroxynortriptyline (CAS: 47132-19-4 for the Z-isomer; also designated as 10-hydroxynortriptyline, E-10-OH-NT or Z-10-OH-NT) is the primary hydroxylated active metabolite of the tricyclic antidepressant (TCA) nortriptyline and the demethylated active metabolite of amitriptyline [1]. Formed via the highly polymorphic cytochrome P450 enzyme CYP2D6, this compound exists as two geometric isomers (E- and Z-) that exhibit distinct pharmacological and toxicological profiles relative to the parent drug nortriptyline [2]. The compound is utilized as a reference standard in therapeutic drug monitoring (TDM), pharmacokinetic/pharmacodynamic modeling, and metabolite toxicity studies. The LOINC panel 79161-6 specifically incorporates quantitative measurement of both E- and Z-10-hydroxynortriptyline alongside nortriptyline for clinical therapeutic monitoring and toxicity avoidance, underscoring its established role in clinical laboratory medicine [3].

Why 3-Hydroxynortriptyline Cannot Be Interchanged with Nortriptyline or Other In-Class Metabolites


Direct substitution of 3-Hydroxynortriptyline with nortriptyline, desipramine, or other hydroxylated TCA metabolites is pharmacologically and analytically invalid. The compound's geometric isomers (E- and Z-10-OH-NT) exhibit stereoselective differences in plasma protein binding, elimination half-life, glucuronidation pathways, and cardiotoxicity relative to the parent drug nortriptyline [1]. Most critically, the E-isomer demonstrates markedly reduced anticholinergic activity (approximately 1/18 the muscarinic receptor affinity) and a distinct cardiac arrhythmogenicity profile compared to nortriptyline and its Z-isomer counterpart [2][3]. Furthermore, CYP2D6 genetic polymorphism introduces substantial interindividual variability in 10-hydroxynortriptyline formation, with poor metabolizers (7% of Caucasians) producing negligible metabolite levels and ultrarapid metabolizers generating disproportionately high concentrations [4]. These stereochemical and pharmacogenetic determinants render generic substitution scientifically unsound for any application requiring precise quantitative or mechanistic fidelity.

3-Hydroxynortriptyline Comparator Evidence: Quantitative Differentiation from Nortriptyline and Related Analogs


Muscarinic Receptor Binding Affinity: 18-Fold Lower Affinity of E-10-OH-NT vs. Nortriptyline

The affinity of E-10-hydroxynortriptyline (E-10-OH-NT) for muscarinic acetylcholine receptors is only one-eighteenth (1/18) that of nortriptyline, as determined by in vitro competition binding assays using ³H-QNB as the radioligand [1]. In a direct head-to-head human study, equimolar doses of E-10-OH-NT produced no significant reduction in saliva flow compared to placebo, whereas nortriptyline significantly depressed saliva flow relative to both placebo (P<0.01) and E-10-OH-NT (P<0.05) [2].

Anticholinergic Receptor binding Side-effect profiling

Norepinephrine Reuptake Inhibition: E-10-OH-NT Exhibits 50-57% of Nortriptyline's Potency

E-10-hydroxynortriptyline is about 50% as potent as nortriptyline as an inhibitor of neuronal norepinephrine uptake in vitro . In rat brain slices incubated in human plasma, the potency ratio of nortriptyline relative to E-10-OH-NT was 1.75 ± 0.30 (S.D.), indicating that the metabolite retains approximately 57% of the parent drug's inhibitory activity [1]. Both E- and Z-isomers were equipotent in this assay. Absolute EC50 values for E-10-OH-NT in norepinephrine reuptake inhibition are 160 nM in rat cortical slices and 176 nM in isolated human plasma [2].

Noradrenergic Transporter inhibition In vitro pharmacology

Plasma Protein Binding: E-10-OH-NT Enantiomers Exhibit Substantially Lower Binding (54-69%) vs. Nortriptyline (92%)

Plasma protein binding of E-10-hydroxynortriptyline enantiomers, determined by ultrafiltration, is 54% for the (+)-enantiomer and 69% for the (−)-enantiomer, compared to 92% for nortriptyline [1]. This lower protein binding results in a larger free (unbound) fraction, which directly influences central nervous system penetration. The concentration of E-10-OH-NT in cerebrospinal fluid (CSF) is approximately 50% of the unbound plasma concentration, with evidence suggesting stereoselective active transport from CSF to blood [2].

Pharmacokinetics Free fraction CSF penetration

Plasma Concentration Ratios: 10-OH-NT Levels Exceed Nortriptyline (Mean Ratio 1.40) with Pronounced Interindividual Variability

In a study of 87 patients treated with nortriptyline or amitriptyline, the mean ratio of unconjugated 10-hydroxynortriptyline to nortriptyline plasma levels was 1.40 ± 0.86 (S.D.), with a range of 0.32 to 5.0 [1]. In a separate cohort of 25 depressed patients, mean plasma 10-OH-NT concentration was 599 ± 207 nmol/L compared to 433 ± 199 nmol/L for nortriptyline [2]. This ratio increases significantly with age, indicating that metabolite accumulation may disproportionately affect elderly populations [3].

Therapeutic drug monitoring Metabolite ratio Age effects

CYP2D6 Pharmacogenetics: Genotype Drives 3.3-Fold Variation in NT/EHNT Hydroxylation Ratio

The CYP2D6 genotype profoundly influences the conversion of nortriptyline to 3-Hydroxynortriptyline. In a Japanese psychiatric population, subjects with two mutated CYP2D6 alleles (poor metabolizers) exhibited an NT/EHNT hydroxylation ratio of 2.71 ± 0.84 compared to 0.82 ± 0.30 in subjects with no mutated alleles (extensive metabolizers), representing a 3.3-fold difference (t=7.86, df=19, P<0.0001) [1]. In Chinese subjects, the CYP2D6*10 allele is associated with significantly impaired metabolism to 10-hydroxynortriptyline, particularly in CYP2D6*10/*10 homozygotes [2].

Pharmacogenomics CYP2D6 Metabolism

Differential Cardiotoxicity: E-10-OH-NT Shows Lower Arrhythmogenicity than Nortriptyline, Z-10-OH-NT Causes Distinct Bradycardia

In a controlled swine model, nortriptyline at doses of 3.5-7 mg/kg caused significantly more arrhythmias than E-10-hydroxynortriptyline (E-10-OH-NT), but was not significantly different from Z-10-hydroxynortriptyline in arrhythmogenic potential [1]. Z-10-OH-NT, in contrast to its geometric isomer, produced marked bradycardia and decrements in blood pressure and cardiac output. Both nortriptyline and Z-10-OH-NT, but not E-10-OH-NT, produced dose-correlated declines in cardiac output [2]. In elderly depressed outpatients, E-10-OH-NT levels were significantly higher in subjects who developed first-degree AV block or bundle branch block during nortriptyline treatment, and multiple regression analyses associated Z-10-OH-NT with increases in QRS duration and Q-Tc intervals [3].

Cardiotoxicity Safety pharmacology Arrhythmia

3-Hydroxynortriptyline: High-Value Research and Industrial Application Scenarios Based on Differentiated Evidence


Therapeutic Drug Monitoring (TDM) Panel Component for Nortriptyline Therapy

As demonstrated by the LOINC 79161-6 panel, quantitative measurement of both E- and Z-10-hydroxynortriptyline alongside nortriptyline is clinically established for therapeutic drug monitoring and toxicity avoidance [1]. The mean metabolite-to-parent ratio of 1.40 ± 0.86, with a range extending to 5.0, necessitates inclusion of this compound in any TDM assay for accurate assessment of total active drug burden [2]. Clinical laboratories and reference standard suppliers supporting TDM workflows should prioritize procurement of certified 3-Hydroxynortriptyline analytical standards.

Pharmacokinetic/Pharmacodynamic Modeling of CYP2D6 Substrates

The 3.3-fold difference in NT/EHNT hydroxylation ratio between CYP2D6 poor and extensive metabolizers (2.71 ± 0.84 vs. 0.82 ± 0.30, P<0.0001) establishes 3-Hydroxynortriptyline as a critical probe analyte for pharmacogenomic studies [3]. Researchers investigating CYP2D6-mediated drug metabolism, particularly in ethnically diverse populations where CYP2D6*10 and *5 allele frequencies vary substantially, require this compound for quantitative in vitro-in vivo extrapolation (IVIVE) and physiologically based pharmacokinetic (PBPK) model validation.

Analytical Method Development and Validation for Nortriptyline Impurity Profiling

As a primary hydroxylated metabolite and potential impurity in nortriptyline formulations, 3-Hydroxynortriptyline reference standards are essential for developing and validating HPLC, GC-MS, or LC-MS/MS methods used in pharmaceutical quality control, ANDA submissions, and stability studies . The compound's distinct physicochemical properties, including retention index 2325 on non-polar GC columns [4], enable robust chromatographic separation from the parent drug and other related substances.

Cardiac Safety Pharmacology and Toxicity Differentiation Studies

The differential cardiotoxicity of E- and Z-10-hydroxynortriptyline relative to nortriptyline—with E-10-OH-NT showing lower arrhythmogenicity and Z-10-OH-NT inducing distinct bradycardic effects—makes these isomers valuable tools for dissecting structure-cardiotoxicity relationships [5][6]. Researchers investigating TCA-induced cardiac conduction abnormalities, particularly in elderly populations where metabolite accumulation is amplified, require isomerically pure 3-Hydroxynortriptyline standards for mechanistic toxicity studies and safety pharmacology screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hydroxynortriptyline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.